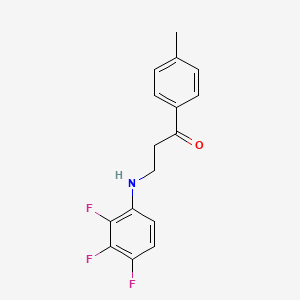

![molecular formula C24H18ClN5O4S B2812505 5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901736-37-6](/img/structure/B2812505.png)

5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazoline and triazoloquinazoline derivatives are important heterocyclic compounds known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists . They are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of quinazoline and triazoloquinazoline derivatives often involves reactions like Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For instance, a “refreshed” synthesis of the [1,2,3]-triazolo [1,5- a ]quinoxalin-4 (5 H )-one core was reported, encompassing the use of eco-compatible catalysts and reaction conditions .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered ring containing three nitrogen atoms . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions. For example, a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement offers a simple and straightforward method for the formation of functionalized [1,2,4]triazolo [1,5- a ]pyridines .Aplicaciones Científicas De Investigación

Anticancer Applications

Quinazoline derivatives have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. For example, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline, a compound with a structure related to the specified chemical, showed potent cytotoxic effects on human tumor cell line HeLa, suggesting potential as an anticancer agent (Ovádeková et al., 2005). Another study highlighted the synthesis and characterization of 4-(2-chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, indicating the potential of such derivatives for antitumor, antibacterial, anti-inflammatory, and antimicrobial effects (Ren et al., 2021).

Antibacterial and Antimicrobial Applications

Quinazoline derivatives have also been explored for their antibacterial and antimicrobial activities. A novel class of triazolo[4,3-c]quinazolinylthiazolidinones was studied for its antimicrobial and nematicidal evaluation, showing significant activity against a range of microorganisms, indicating their potential as antimicrobial agents (Reddy et al., 2016). Additionally, substituted triazoloquinazolines were tested for their antibacterial and antifungal effects, revealing broad antimicrobial activity, especially for derivatives substituted with morpholine, chlorine, and nitro groups (Jantová et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(3-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-4-3-5-16(25)10-14)29-23(18)27-22(28-29)15-6-8-17(9-7-15)30(31)32/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHAOVLMGUIWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2812422.png)

![6-Cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2812426.png)

![Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2812435.png)

![5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2812438.png)

![4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2812439.png)

![3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2812440.png)

![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2812441.png)

![benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2812442.png)

![[4-Amino-5-[hydroxy(phenyl)methyl]-1,2,4-triazol-3-yl]-phenylmethanol](/img/structure/B2812443.png)